molecular formula C11H20N2O3 B2928303 tert-Butyl 7-methyl-5-oxo-1,4-diazepane-1-carboxylate CAS No. 935843-58-6

tert-Butyl 7-methyl-5-oxo-1,4-diazepane-1-carboxylate

Cat. No.: B2928303
CAS No.: 935843-58-6
M. Wt: 228.292
InChI Key: YYUDYBHUSQCFFO-UHFFFAOYSA-N
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Description

“tert-Butyl 7-methyl-5-oxo-1,4-diazepane-1-carboxylate” is a biochemical reagent that can be used as a biological material or organic compound for life science related research .


Chemical Reactions Analysis

The specific chemical reactions involving “this compound” are not provided in the search results. Chemical reactions can vary widely depending on the conditions and the presence of other reactants .

Scientific Research Applications

Synthesis and Intermediate Applications

A practical synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, a key intermediate of Rho–kinase inhibitor K-115, has been established. This synthesis is crucial for multikilogram production, demonstrating the compound's role in the large-scale synthesis of medically significant inhibitors (Gomi et al., 2012).

Radiochemical Applications

The synthesis of [123I]tert-butyl 8-iodo-5,6-dihydro-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine 3-carboxylate ([123I]3), a high-affinity and selective radioligand for the diazepam insensitive (DI) benzodiazepine receptor, demonstrates the compound's potential in SPECT imaging agents. This synthesis highlights its application in neurology and pharmacology for studying receptor systems (Xiao-shu He et al., 1994).

Conformational Analysis

Spirolactams, including tert-butoxycarbonyl derivatives, have been synthesized for use in peptide synthesis as constrained surrogates of dipeptides. These studies show the utility of tert-butyl diazepane derivatives in designing mimetics of biological molecules, providing insights into the conformational preferences of peptides and their mimetics (M. M. Fernandez et al., 2002).

Chemical Modification and Structural Analysis

Research on the tert-butyl ester of 7α-chloro-2-(N,N-dimethylaminomethylene)-3-methyl-1,1-dioxoceph-3-em-4-carboxylic acid highlights the chemical modification capabilities of tert-butyl diazepane derivatives. These modifications enable the exploration of structure-activity relationships in medicinal chemistry, contributing to the development of new therapeutic agents with enhanced efficacy and reduced toxicity (M. Vorona et al., 2007).

Novel Molecular Scaffold Development

The synthesis of a trisubstituted 1,4-diazepin-3-one-based dipeptidomimetic represents the creation of a novel molecular scaffold. This development is significant for the design of new bioactive molecules, providing a platform for the exploration of biologically relevant topologies and the incorporation of dipeptido-conformation mimetics into therapeutic peptides (I. Weitz et al., 1997).

Mechanism of Action

The mechanism of action for “tert-Butyl 7-methyl-5-oxo-1,4-diazepane-1-carboxylate” is not specified in the search results. The mechanism of action would depend on the specific biological or chemical context in which this compound is used .

Safety and Hazards

The safety and hazards associated with “tert-Butyl 7-methyl-5-oxo-1,4-diazepane-1-carboxylate” are not fully detailed in the search results. It’s important to handle all chemical compounds with appropriate safety measures .

Future Directions

The future directions for research and applications of “tert-Butyl 7-methyl-5-oxo-1,4-diazepane-1-carboxylate” are not specified in the search results. The potential for future research would depend on the specific properties and applications of this compound .

Properties

IUPAC Name

tert-butyl 7-methyl-5-oxo-1,4-diazepane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O3/c1-8-7-9(14)12-5-6-13(8)10(15)16-11(2,3)4/h8H,5-7H2,1-4H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYUDYBHUSQCFFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)NCCN1C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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